7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile
Overview
Description
“7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . A specific synthesis protocol for “7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile” is not available in the retrieved information.
Scientific Research Applications
Pharmaceutical Industry Applications
7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile and its derivatives are significant in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). These compounds are used in palladium-catalyzed Suzuki–Miyaura borylation reactions, an efficient method for preparing various active agents. These nitrogen-rich systems have been incorporated into potential anti-cancer and anti-tuberculosis agents, demonstrating notable activity against certain cancer panels and TB strains (Sanghavi et al., 2022).
Chemical Synthesis
In the field of chemical synthesis, derivatives of 7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile are synthesized through various reactions. These include the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different conditions (Liu et al., 2019). Another approach involves iodine-mediated intramolecular cyclization of 2-amino-N-propargylpyridinium bromides to synthesize 2‐carbonylimidazo[1,2‐a]pyridines (Pandey et al., 2016).
Agricultural Chemistry
In agricultural chemistry, tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized and tested for insecticidal activities. These activities are significantly influenced by the substituents and their positions on the molecule, particularly the introduction of a fluoro group at the 2-position, which enhances the activities (Zhang et al., 2010).
Antimicrobial Research
Compounds derived from 7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile have been explored for their antimicrobial activities. These studies involve the synthesis of various derivatives and their subsequent evaluation against different pathogenic bacteria and fungi, revealing significant biological activity (Suresh et al., 2016).
Future Directions
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile” and related compounds could have potential applications in the development of new antituberculosis agents .
properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNDAJAYWYYKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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